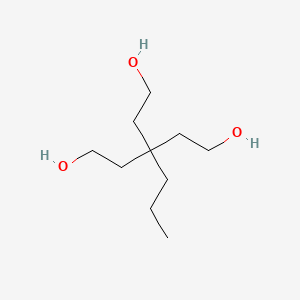
3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol is an organic compound with a complex structure that includes both hydroxyl and alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of a suitable alkyl halide with a diol under basic conditions. For example, the reaction of 3-chloropropylpentane with ethylene glycol in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the alkyl groups can interact with hydrophobic regions of biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl-3-propylpentane-1,5-diol
- 3-Hydroxypropyl-3-propylpentane-1,5-diol
- 2-Hydroxyisobutyl-3-propylpentane-1,5-diol
Uniqueness
3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol is unique due to its specific arrangement of hydroxyl and alkyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
591755-25-8 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-3-propylpentane-1,5-diol |
InChI |
InChI=1S/C10H22O3/c1-2-3-10(4-7-11,5-8-12)6-9-13/h11-13H,2-9H2,1H3 |
InChI Key |
QIFYFWNCTNLRGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















